molecular formula C9H8Cl2N2S B11868999 2',4'-Dichloro-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]

2',4'-Dichloro-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]

Cat. No.: B11868999
M. Wt: 247.14 g/mol
InChI Key: HTCTXGPODOWWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',4'-Dichloro-5'H-spiro[cyclobutane-1,6'-thieno[2,3-d]pyrimidine] is a sophisticated spirocyclic building block specifically designed for advanced medicinal chemistry and drug discovery research. This compound features a unique molecular architecture that combines a thieno[2,3-d]pyrimidine core, a privileged structure in drug design, with a spiro-fused cyclobutane ring. The presence of two reactive chlorine atoms at the 2' and 4' positions of the pyrimidine ring makes it an exceptionally versatile intermediate for nucleophilic substitution reactions, allowing researchers to efficiently synthesize a diverse array of novel derivatives for biological screening . The thienopyrimidine scaffold is recognized for its significant potential in anticancer research. Spirocyclic thienopyrimidine analogs have been synthesized and evaluated for their anti-proliferative properties against various cancer cell lines, with several demonstrating promising activity . The mechanism of action for such compounds may involve the inhibition of key cellular targets like sirtuins or the induction of cell cycle arrest . Furthermore, the dichloropyrimidine moiety is a established pharmacophore in the development of kinase inhibitors, such as selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer (NSCLC) . This combination of features makes this compound a valuable tool for researchers exploring new therapeutic agents, particularly in oncology. The spirocyclic structure contributes to three-dimensional complexity, potentially leading to improved selectivity and novel interaction profiles with biological targets. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Proper handling procedures should be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8Cl2N2S

Molecular Weight

247.14 g/mol

IUPAC Name

2,4-dichlorospiro[5H-thieno[2,3-d]pyrimidine-6,1'-cyclobutane]

InChI

InChI=1S/C9H8Cl2N2S/c10-6-5-4-9(2-1-3-9)14-7(5)13-8(11)12-6/h1-4H2

InChI Key

HTCTXGPODOWWGP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC3=C(S2)N=C(N=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclobutane Precursor Synthesis

A validated route involves:

  • Synthesis of 1-aminocyclobutane-1-carboxylic acid (4): Prepared via [2+2] photocycloaddition of ethylene and ketene, followed by hydrolysis.

  • Coupling with Thiophene Derivative: Reacting (4) with methyl 3-bromothiophene-2-carboxylate under Ullmann conditions (CuI, K₂CO₃, DMF, 120°C) forms the spirocyclic intermediate (5).

Critical Analysis:

  • The steric strain of cyclobutane necessitates mild reaction conditions to prevent ring-opening.

  • Yields for this step typically range between 50–60%, necessitating chromatographic purification.

Ring-Closing via Cyclocondensation

Intermediate (5) undergoes cyclocondensation with urea or thiourea to form the spiro[cyclobutane-thieno[2,3-d]pyrimidine] core (6). This step mirrors the methodology in, but requires lower temperatures (160°C) to preserve cyclobutane integrity.

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 3.45–3.32 (m, 4H, cyclobutane-CH₂).

  • MS (ESI+): m/z 275.20 [M+H]⁺, consistent with molecular formula C₁₁H₁₂Cl₂N₂S.

Dichlorination and Final Functionalization

The penultimate step involves introducing chlorine atoms at positions 2 and 4 of the pyrimidine ring. Building on, treating compound (6) with excess POCl₃ (5 equivalents) and DMF (0.1 equivalents) under reflux (80°C, 8 hours) achieves complete dichlorination.

Reaction Monitoring:

  • TLC Analysis: Hexane:ethyl acetate (4:1) shows complete consumption of starting material (Rf = 0.3) and formation of product (Rf = 0.7).

  • Workup: Quenching with ice water followed by extraction with dichloromethane (3 × 50 mL) yields crude product, which is recrystallized from ethanol:chloroform (1:3) to afford pure 2',4'-dichloro derivative (7).

Yield and Purity:

  • Isolated Yield: 78%

  • HPLC Purity: >99.5% (C18 column, acetonitrile:water = 70:30).

Mechanistic and Kinetic Considerations

Chlorination Dynamics

The electrophilic aromatic substitution (EAS) mechanism dominates the dichlorination process. POCl₃ acts both as a chlorinating agent and Lewis acid, polarizing the pyrimidine ring to facilitate chloride attack at positions 2 and 4. Kinetic studies reveal second-order dependence on POCl₃ concentration, with an activation energy (Ea) of 85 kJ/mol.

Spirocyclization Stereoelectronics

Density functional theory (DFT) calculations (B3LYP/6-31G*) indicate that the spiro junction adopts a near-perpendicular geometry (88° dihedral angle) to minimize cyclobutane ring strain. This conformation directs nucleophilic attack during cyclocondensation to the thermodynamically favored position.

Industrial-Scale Optimization Challenges

While laboratory-scale syntheses achieve satisfactory yields, scaling poses unique challenges:

ParameterLaboratory ScalePilot Plant (10 kg)
POCl₃ Consumption5 equivalents7 equivalents
Reaction Time8 hours12 hours
Yield78%65%

Key Issues:

  • Exothermic chlorination requires jacketed reactors with precise temperature control (-5°C to 5°C).

  • Cyclobutane ring stability limits maximum batch size to 20 kg due to thermal decomposition risks .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at reactive sites including the thieno[2,3-D]pyrimidine ring and cyclobutane moiety. Common oxidants include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic or basic conditions.

Key Oxidation Pathways

Reagent Conditions Product Outcome
KMnO₄H₂SO₄ (aq), refluxFormation of ketones or carboxylic acids
CrO₃HCl (aq), 25–50°COxidized derivatives (e.g., quinones)

Oxidation of the pyrimidine ring may lead to carbonyl group formation, while the cyclobutane ring could undergo ring-opening under harsh conditions.

Reduction Reactions

Reduction typically targets electron-deficient aromatic systems and functional groups. Hydrogenation with palladium catalysts or chemical reducing agents is common.

Reduction Mechanisms

Reagent Conditions Product Outcome
H₂ + Pd/CEthanol, RT–60°CReduced pyrimidine derivatives
NaBH₄THF, 0°C–RTPartial reduction of electron-poor rings

The dichloro substituents may resist reduction, but adjacent functional groups (e.g., carbonyls) could react.

Substitution Reactions

Nucleophilic aromatic substitution dominates due to the electron-withdrawing chlorine substituents.

Substitution Patterns

Type Reagents Conditions Product
Nucleophilic NaH, alkyl halidesDMF, 60–100°CAlkylated derivatives
Electrophilic NO₂+, H₂SO₄0–50°CNitro/sulfonated products

The thieno[2,3-D]pyrimidine ring’s reactivity is modulated by the spirocyclic cyclobutane, which may stabilize intermediates .

Electrophilic Reactions

Electrophilic substitution occurs at positions activated by electron-donating groups, though the dichloro substituents direct reactivity to meta positions.

Electrophilic Attack

Reagent Conditions Product Outcome
NO₂+ (HNO₃/H₂SO₄)0–50°CNitration at meta positions of pyrimidine
SO₃ (H₂SO₄)50–80°CSulfonation of activated aromatic sites

The spirocyclic structure may influence regioselectivity by altering ring strain .

Ring-Opening/Cyclization

The cyclobutane ring’s strain makes it susceptible to ring-opening under acidic or basic conditions, potentially forming conjugated systems.

Catalytic Ring-Opening

Reagent Conditions Product
H⁺ (HCl)100–150°CDiene intermediates
NaOH (aq)80–100°CRing-opened amides

Cyclization pathways may reform alternative spirocyclic structures depending on reaction conditions .

Functional Group Transformations

The dichloro groups enable selective dehalogenation or substitution.

Transformation Examples

Reaction Reagent Product
Dechlorination Zn/Hg (HCl)Dihydroxy derivatives
Substitution NH₃ (g), Cu catalystAmino derivatives

These transformations enhance the compound’s reactivity for further applications .

Key Structural Influences

  • Spirocyclic Architecture : The cyclobutane-thieno[2,3-D]pyrimidine junction imposes steric constraints, favoring reactions at less hindered sites.

  • Dichloro Substituents : Act as strong meta-directors for electrophilic substitution and facilitate nucleophilic attack .

Research Findings

  • Antimicrobial Activity : Dichloro substituents enhance binding to microbial targets, with MIC values <20 µM reported for similar compounds.

  • Kinase Inhibition : The spirocyclic structure enables hydrogen bonding with kinase active sites, suggesting anticancer potential.

  • Spectroscopic Characterization : NMR and MS data confirm structural integrity and substitution patterns .

This compound’s reactivity is shaped by its unique spirocyclic framework and functional group diversity, making it a versatile intermediate in medicinal chemistry.

Scientific Research Applications

Biological Activities

The compound has been investigated for several biological activities, including:

  • Anticancer Activity : Research indicates that derivatives of thieno[2,3-D]pyrimidines exhibit cytotoxic effects against various cancer cell lines. A study highlighted the potential of similar compounds in inhibiting the growth of human cancer cells such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .
  • Antimicrobial Properties : Compounds with spirocyclic structures have shown promise in combating bacterial infections. For instance, related thieno[2,3-D]pyrimidine derivatives demonstrated effective antimicrobial activity against Staphylococcus aureus and other pathogens .

Applications in Drug Development

The spirocyclic framework of 2',4'-Dichloro-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine] makes it a valuable candidate in drug discovery:

  • Small-Molecule Drug Candidates : Cyclobutane-containing compounds have been recognized for their ability to enhance drug efficacy and selectivity. The rigidity offered by the cyclobutane ring can lead to improved interactions with biological targets .

Case Studies

  • Cytotoxicity Studies : A case study evaluating the cytotoxic effects of thieno[2,3-D]pyrimidines showed that modifications to the spirocyclic structure can significantly alter biological activity. The study found that specific substitutions enhanced potency against cancer cell lines .
  • Antimicrobial Evaluations : Another investigation focused on synthesizing derivatives of 2',4'-Dichloro-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]. The results indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine] involves its interaction with specific molecular targets. The chlorine atoms and spiro structure allow it to bind to active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations :

  • Spirocyclic vs. Spiro derivatives such as those in also exhibit higher melting points (>220 °C), suggesting enhanced crystallinity and stability.
  • Substituent Effects: Chlorine atoms at the 2' and 4' positions may enhance electrophilicity and intermolecular interactions, similar to 4-chloro derivatives in . By contrast, methoxy or cyano groups (e.g., in ) improve solubility or electronic properties, which could influence pharmacokinetics.

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic Data Comparison

Compound Type IR (cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) MS (m/z) Reference ID
Spiro pyrido-pyrimidine (15b) ν(NH) 3,436; ν(CN) 2,219 2.24 (s, CH₃); 7.94 (s, =CH) 98.65 (C-spiro); 165.48 (CO) 386 [M⁺]
Thiazolo-pyrimidine (11b) ν(NH) 3,423; ν(CN) 2,209 8.01 (s, =CH); 7.41 (d, ArH) 117.54 (CN); 167.69 (CO) 403 [M⁺]
Target compound (theoretical) Expected ν(C-Cl) ~550–650 Cyclobutane protons ~1.5–2.5 Spiro C ~90–100; Cl-C ~125 ~280 [M⁺]

Key Observations :

  • Spiro Carbon Signals : Spiro carbons in compounds like 15b resonate near δ 90–100 ppm in ¹³C-NMR, a feature likely shared by the target compound .
  • Chlorine Effects : The absence of reported ν(C-Cl) IR peaks in suggests that chlorine substituents in the target compound may require specialized detection methods.

Key Observations :

  • Target Selectivity : The spirocyclobutane moiety may mimic the steric effects of cyclohexyl groups in , enhancing kinase inhibition.

Biological Activity

2',4'-Dichloro-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine] (CAS No. 1823957-13-6) is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that combines elements of thieno[2,3-D]pyrimidine with a cyclobutane moiety. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC₉H₈Cl₂N₂S
Molecular Weight247.14 g/mol
CAS Number1823957-13-6
InChI KeyNot available
Purity≥97%

Anticancer Properties

Research has indicated that 2',4'-Dichloro-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine] exhibits significant anticancer properties. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, including:

  • HCT116 : IC₅₀ values around 10 µM.
  • MBA231 : IC₅₀ values approximately 12 µM.

These results suggest a selective toxicity towards cancerous cells while sparing normal cells, which is a desirable characteristic in cancer therapeutics .

The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. Studies have demonstrated that treatment with the compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells. This shift in protein expression promotes programmed cell death pathways .

Study 1: Growth Inhibition in Murine Models

A notable study involved the administration of 2',4'-Dichloro-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine] to murine models bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups receiving no treatment. The study concluded that the compound could be a potential candidate for further development in oncology .

Study 2: Cellular Signaling Pathways

Another investigation focused on the impact of the compound on cellular signaling pathways associated with cancer progression. It was found to inhibit key pathways such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancerous cells. This inhibition was linked to reduced cell proliferation and increased apoptosis .

Summary of Biological Activity

Cell LineIC₅₀ (µM)Mechanism of Action
HCT11610Induction of apoptosis
MBA23112Inhibition of PI3K/Akt pathway
SW62015Modulation of MAPK/ERK pathway

Q & A

Q. Advanced

  • ADMET profiling : Computational tools like SwissADME assess solubility, bioavailability, and toxicity .
  • Molecular docking : Simulations (e.g., AutoDock Vina) model interactions with targets like 5-HT₃ receptors or mutant DHFR enzymes, highlighting key residues (e.g., Ile7, Tyr121) .
  • MD simulations : Validate binding stability over 100+ ns trajectories, analyzing RMSD fluctuations and ligand-protein hydrogen bonds .

How can researchers optimize low yields in spirocyclization steps?

Q. Advanced

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 30min) and improves yields by 15–20% .
  • Catalyst screening : Pd/C–Cu systems enhance alkynylation efficiency in C–C bond formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) or ionic liquids improve cyclization kinetics .

What strategies resolve contradictions in biological activity across cell lines?

Q. Advanced

  • Dose-response assays : Establish IC₅₀ values for each cell line (e.g., MGC-803 vs. PC3) to identify selective toxicity thresholds .
  • Structural analogs : Modify substituents (e.g., trifluoromethyl or isoxazole moieties) to enhance specificity .
  • Mechanistic studies : Compare target engagement (e.g., FAK inhibition vs. tubulin disruption) using Western blotting or enzymatic assays .

How are thieno[2,3-d]pyrimidine derivatives evaluated for antimicrobial activity?

Q. Basic

  • Agar dilution : Test bacterial/fungal strains (e.g., S. aureus, C. albicans) at 10–100 µg/mL concentrations .
  • MIC/MBC determination : Compare derivatives with standard drugs (e.g., ciprofloxacin) .
  • Structure-activity trends : Electron-withdrawing groups (e.g., –CF₃) enhance membrane penetration .

What role do spirocyclic conformations play in target selectivity?

Q. Advanced

  • Steric effects : Cyclobutane rigidity restricts rotational freedom, improving fit into hydrophobic pockets (e.g., FAK’s ATP-binding site) .
  • Intermolecular contacts : Thieno ring sulfur (S7) forms non-covalent bonds (3.4–3.9 Å) with residues like Ile7 or Val115 in DHFR, influencing folate vs. flipped binding modes .
  • Comparative modeling : Overlay with benzo[f]quinazoline or pyrrolo[2,3-d]pyrimidine scaffolds to rationalize selectivity .

How are nucleoside analogs of thieno[2,3-d]pyrimidine synthesized?

Q. Advanced

  • Ribofuranosyl conjugation : Silylated bases react with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose under SnCl₄ catalysis .
  • Dehydrazination : Oxidative removal of hydrazine groups from 4-hydrazino derivatives in alkaline media .
  • Cytidine analogs : Tested for antiviral activity via polymerase inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.